2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one
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Overview
Description
“2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one” is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the phenethyl group and the oxadiazole moiety. Common reagents used in these steps include various acids, bases, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulfoxide or sulfone.
Reduction: Reduction of the oxadiazole ring to form different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities, making it a subject of interest in biological research.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Quinazolinone derivatives have been studied for their anti-inflammatory, analgesic, and antitumor properties.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one” would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: A simpler quinazolinone derivative with known biological activities.
3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazole: A compound with a similar oxadiazole moiety.
Phenethylquinazolinone derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
The uniqueness of “2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one” lies in its combination of the quinazolinone core, oxadiazole ring, and phenethyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-33-22-14-8-12-20(24(22)34-2)25-29-23(35-30-25)17-36-27-28-21-13-7-6-11-19(21)26(32)31(27)16-15-18-9-4-3-5-10-18/h3-14H,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZAIYRGKQEYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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